molecular formula C13H17BBrClO2 B580614 2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256360-55-0

2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B580614
M. Wt: 331.441
InChI Key: RFXSZNZSFDRTPC-UHFFFAOYSA-N
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Description

The compound “2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organoboron compound. Organoboron compounds are commonly used in organic chemistry for various synthesis reactions .


Molecular Structure Analysis

The compound likely contains a phenyl ring (a variant of a benzene ring) attached to a bromomethyl group (-CH2Br) at the 4th position and a chlorine atom at the 2nd position. The “4,4,5,5-tetramethyl-1,3,2-dioxaborolane” part of the molecule is a cyclic structure containing boron, oxygen, and carbon atoms .


Chemical Reactions Analysis

Organoboron compounds are known to undergo several types of reactions, including coupling reactions and conversions to other functional groups . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Synthesis of Novel Derivatives and Materials

A novel series of boron-containing stilbene derivatives, synthesized using a precursor similar to the specified compound, showcases its role in the development of new materials. These derivatives were further applied to synthesize boron-capped polyenes, potentially useful for LCD technology and as intermediates for conjugated polyenes. This research underscores the compound's utility in materials science, particularly in creating new materials with specific optical properties (Das et al., 2015).

Biomedical Research

In biomedical contexts, derivatives of the compound have been synthesized and tested as novel lipogenic inhibitors. These studies found that certain derivatives could suppress lipogenic gene expression in mammalian hepatocytes, suggesting potential applications in lipid-lowering therapies (Das et al., 2011).

Advanced Optical Materials

Research into heterodifunctional polyfluorenes initiated by related compounds has led to the creation of nanoparticles exhibiting bright fluorescence emission. These materials, suitable for water dispersion, show promise for applications in bioimaging and sensing due to their high quantum yield and tunable emission properties (Fischer et al., 2013).

Chemical Synthesis Techniques

The compound has facilitated the development of microwave-mediated synthesis techniques, enabling the creation of an arylboronate library. This method emphasizes the compound's versatility in synthesizing a broad array of biaryls, highlighting its importance in advancing synthetic chemistry methodologies (Spencer et al., 2011).

Organic Electronics

A key application of the compound is in the synthesis of electron transport materials, crucial for organic electronics. An efficient synthesis pathway utilizing the compound as an intermediate exemplifies its role in producing materials for electronic applications, including light-emitting diodes and solar cells (Xiangdong et al., 2017).

Future Directions

Research into organoboron chemistry is ongoing, and these compounds are becoming increasingly important in organic synthesis . Future research may uncover new reactions involving this compound or new applications for similar compounds.

properties

IUPAC Name

2-[4-(bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrClO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)7-11(10)16/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXSZNZSFDRTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682376
Record name 2-[4-(Bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1256360-55-0
Record name 2-[4-(Bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromomethyl-2-chlorophenylboronic acid, pinacol ester
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